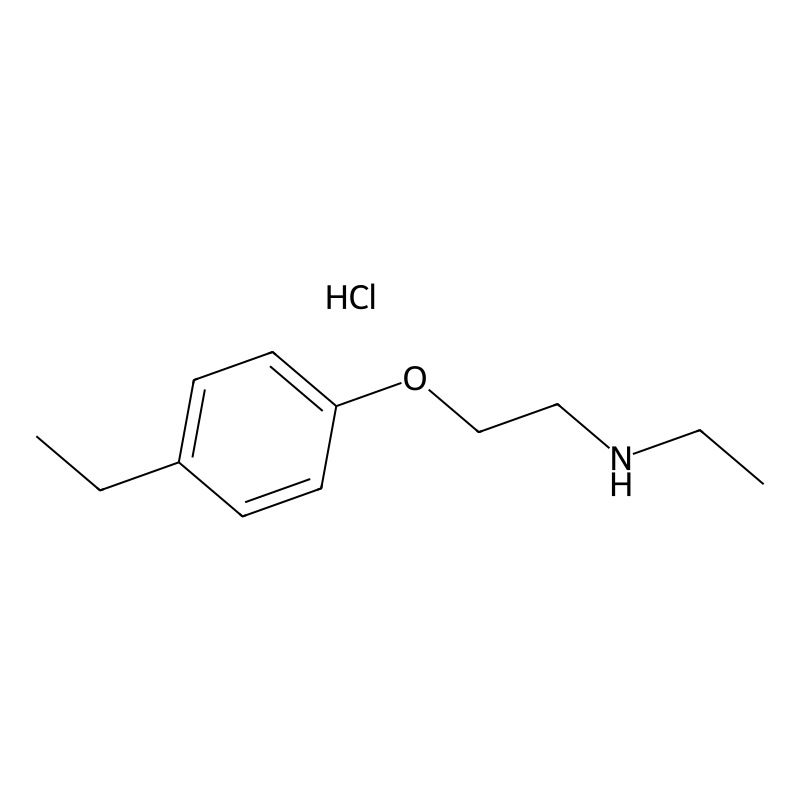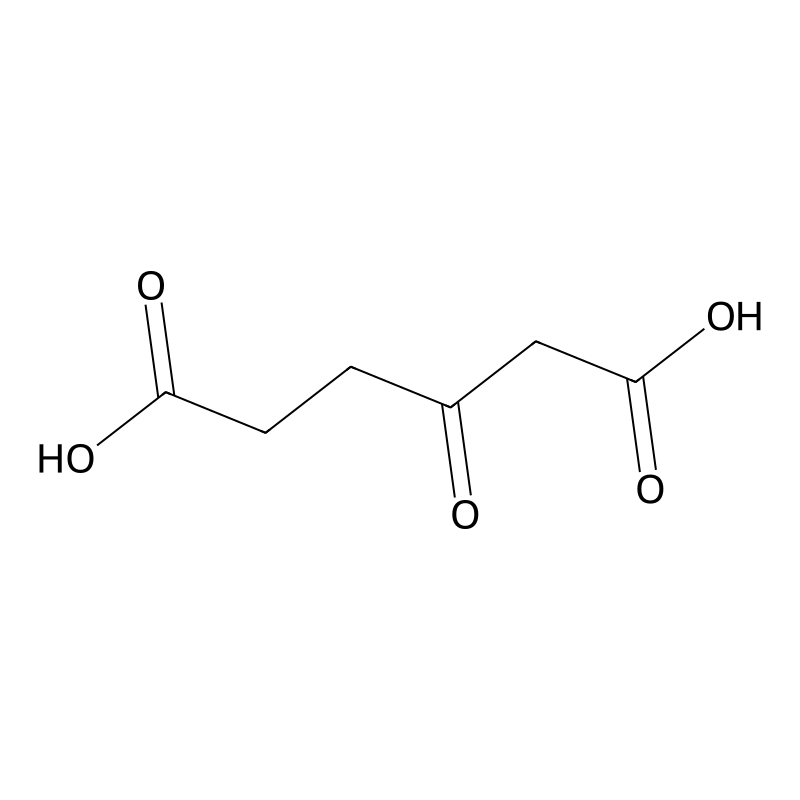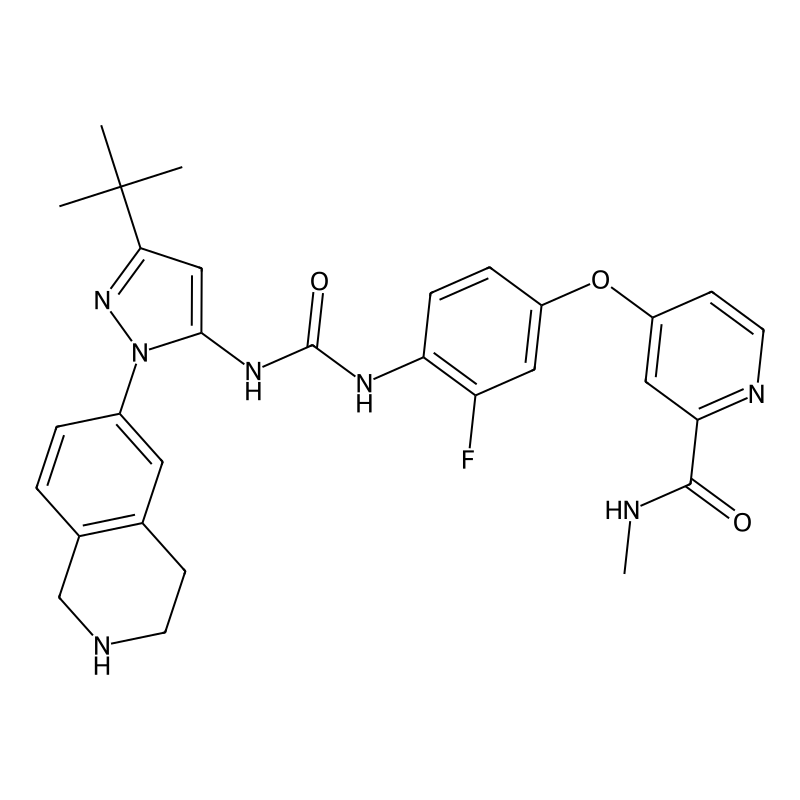N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a chemical compound characterized by its unique structure, which includes an ethyl group attached to an amine and a phenoxy group. Its molecular formula is , with a molecular weight of approximately 215.72 g/mol. This compound is notable for its potential applications in pharmaceuticals and as a research chemical due to its structural similarities to other biologically active compounds.
- Alkylation: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride can undergo alkylation reactions, where it acts as a nucleophile.
- Acid-Base Reactions: As an amine, it can react with acids to form salts, such as the hydrochloride form, enhancing its solubility in water.
- Nucleophilic Substitution: The ether linkage allows for potential nucleophilic substitution reactions under certain conditions.
The synthesis of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride typically involves several steps:
- Formation of the Ether Linkage: The reaction of 4-ethylphenol with ethylene oxide or ethylene glycol can yield the ether component.
- Amine Formation: The introduction of an ethyl group onto the nitrogen atom can be achieved through alkylation with ethyl halides.
- Hydrochloride Salt Formation: The final step involves the reaction of the base form with hydrochloric acid to produce the hydrochloride salt.
These methods ensure high purity and yield of the target compound, making it suitable for further applications.
N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride has potential applications in various fields:
- Pharmaceuticals: It may serve as a precursor in the synthesis of drugs targeting neurotransmitter systems.
- Research Chemicals: Its unique structure allows for exploration in pharmacological studies, particularly regarding psychoactive effects.
- Chemical Intermediates: It can be used in the synthesis of more complex organic molecules.
Interaction studies are crucial for understanding the pharmacological profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. Research on similar compounds indicates:
- Dopamine Transporter Affinity: Studies show that N-ethyl-substituted analogues often exhibit high affinity for dopamine transporters, which may correlate with stimulant effects.
- Serotonin Transporter Interaction: These compounds generally display lower affinity for serotonin transporters compared to dopamine transporters, suggesting a selective action that could influence their therapeutic potential .
Several compounds share structural characteristics with N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| N-Ethyl-Hexedrone | Ethyl-substituted amine | Psychostimulant effects | High potency at dopamine transporters |
| 4-Ethylphenethylamine | Phenethylamine derivative | Neurotransmitter modulation | Potential antidepressant properties |
| 2-(4-Methylphenoxy)-N-methylethanamine | Ether-linked amine | Limited psychoactive effects | Structural similarity to target compound |
| N,N-Diethylaminoethanol | Amino alcohol | Neuroactive properties | Used in various pharmaceutical contexts |
N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride stands out due to its specific phenoxy group, which may influence its interaction with biological targets differently compared to other analogues.








